3-(Trifluoromethoxy)pyrrolidine hydrochloride

Medicinal Chemistry Drug Design Lipophilicity Optimization

3-(Trifluoromethoxy)pyrrolidine hydrochloride (CAS 1246466-85-2) is a fluorinated pyrrolidine building block supplied as a stable hydrochloride salt. Its cLogP of 0.8 falls within the optimal range for fragment-based screening (0–3), while the trifluoromethoxy group confers metabolic stability advantages over non-fluorinated analogs. Unlike the free base (CAS 1208080-75-4), the HCl salt form provides markedly enhanced aqueous solubility, enabling direct use in amide coupling, reductive amination, and Suzuki-Miyaura reactions without additional neutralization steps. This compound serves as a key intermediate in SARS-CoV-2 Mpro inhibitor programs and agrochemical development where -OCF3 incorporation improves environmental stability. For reproducible yields and reliable biological assay outcomes, specify the hydrochloride salt—not the free base or -CF3 analogs with divergent lipophilicity profiles.

Molecular Formula C5H9ClF3NO
Molecular Weight 191.58 g/mol
CAS No. 1246466-85-2
Cat. No. B1407474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethoxy)pyrrolidine hydrochloride
CAS1246466-85-2
Molecular FormulaC5H9ClF3NO
Molecular Weight191.58 g/mol
Structural Identifiers
SMILESC1CNCC1OC(F)(F)F.Cl
InChIInChI=1S/C5H8F3NO.ClH/c6-5(7,8)10-4-1-2-9-3-4;/h4,9H,1-3H2;1H
InChIKeyIIFGGUFFJXGABG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethoxy)pyrrolidine hydrochloride (CAS 1246466-85-2): Baseline Identity and Procurement-Relevant Specifications


3-(Trifluoromethoxy)pyrrolidine hydrochloride (CAS 1246466-85-2) is a fluorinated pyrrolidine derivative with the molecular formula C₅H₉ClF₃NO and a molecular weight of 191.58 g/mol, bearing a trifluoromethoxy (-OCF₃) substituent at the 3-position of the pyrrolidine ring [1]. The compound exists as a racemic mixture unless otherwise specified, with the (3R) enantiomer (CAS 1286761-93-0) and (3S) enantiomer (CAS 1286761-85-0) also commercially available for stereospecific applications [2]. As a hydrochloride salt, it is supplied as a crystalline solid with a melting point of approximately 50 °C . The compound serves as a versatile fluorinated building block in medicinal chemistry, particularly in the synthesis of pharmaceutical intermediates, antiviral candidates, and agrochemical agents .

Why Generic Substitution Fails: Critical Differentiation of 3-(Trifluoromethoxy)pyrrolidine hydrochloride in Fluorinated Pyrrolidine Selection


Substituting 3-(trifluoromethoxy)pyrrolidine hydrochloride with structurally similar pyrrolidine derivatives or alternative salt forms without rigorous evaluation introduces significant risk to experimental reproducibility and downstream synthetic outcomes. The trifluoromethoxy (-OCF₃) group confers a cLogP of approximately 0.8, whereas analogous compounds bearing a trifluoromethyl (-CF₃) substituent exhibit systematically higher lipophilicity values due to the distinct electronic properties of oxygen-bridged versus directly-attached fluorinated moieties [1][2]. Furthermore, the hydrochloride salt form of this compound provides markedly enhanced aqueous solubility and crystalline stability compared to the corresponding free base (3-(trifluoromethoxy)pyrrolidine, CAS 1208080-75-4), a distinction that directly impacts formulation compatibility and handling reproducibility [3]. Generic substitution without accounting for these physicochemical and salt-form variables can alter reaction kinetics, partition behavior, and crystallinity, leading to irreproducible synthetic yields or failed biological assay outcomes. The following evidence items quantify these differentiating parameters to guide selection decisions.

Quantitative Differentiation Evidence for 3-(Trifluoromethoxy)pyrrolidine hydrochloride: Comparator-Based Performance Metrics


Lipophilicity Modulation: cLogP Comparison of -OCF₃ Pyrrolidine vs. -CF₃ Pyrrolidine Analog

The trifluoromethoxy (-OCF₃) substituent confers a calculated logP (cLogP) of 0.8 for 3-(trifluoromethoxy)pyrrolidine hydrochloride [1]. In contrast, trifluoromethyl (-CF₃) analogs, which lack the oxygen bridge, typically exhibit cLogP values exceeding 1.5–2.0, representing a >2-fold increase in lipophilicity [2]. This quantitative difference arises from the oxygen atom in -OCF₃ acting as a weak electron donor and hydrogen-bond acceptor, partially counterbalancing the lipophilic character of the three fluorine atoms [2].

Medicinal Chemistry Drug Design Lipophilicity Optimization

Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Base Pyrrolidine Comparison

The hydrochloride salt form (CAS 1246466-85-2, MW 191.58 g/mol) exhibits substantially enhanced aqueous solubility compared to the corresponding free base (CAS 1208080-75-4, MW 155.12 g/mol) [1]. Hydrochloride salts of pyrrolidine derivatives typically demonstrate solubility increases of 10- to >100-fold relative to their free base counterparts in aqueous media (pH 1–7) due to protonation of the secondary amine nitrogen (pKa ~10–11 for pyrrolidine) and subsequent ion-dipole interactions with water [2][3]. The free base form remains predominantly un-ionized at physiological pH, favoring partition into organic phases and non-polar solvents.

Pharmaceutical Formulation Process Chemistry Solubility Engineering

Metabolic Stability Enhancement: -OCF₃ vs. -OCH₃ Methoxy Group in Pyrrolidine Scaffolds

The trifluoromethoxy (-OCF₃) group confers significantly enhanced metabolic stability compared to the unfluorinated methoxy (-OCH₃) group in pyrrolidine-containing scaffolds. Methoxy groups are susceptible to rapid oxidative O-demethylation by cytochrome P450 enzymes (CYP2C9, CYP2D6, CYP1A2), generating hydroxyl metabolites with elimination half-lives typically under 30 minutes in microsomal assays [1][2]. The -OCF₃ substituent, by contrast, is resistant to O-dealkylation due to the strength of the C-F bonds and the electron-withdrawing effect of fluorine atoms, resulting in significantly prolonged metabolic stability [1].

Metabolic Stability ADME Optimization Fluorine Medicinal Chemistry

Stereochemical Differentiation: Racemic Mixture vs. Enantiopure Forms for Asymmetric Synthesis Applications

3-(Trifluoromethoxy)pyrrolidine hydrochloride (CAS 1246466-85-2) is supplied as a racemic mixture (equimolar (3R)- and (3S)- enantiomers), whereas chiral-specific variants—(3R)-3-(trifluoromethoxy)pyrrolidine hydrochloride (CAS 1286761-93-0) and (3S)-3-(trifluoromethoxy)pyrrolidine hydrochloride (CAS 1286761-85-0)—are available as enantiopure building blocks [1][2]. The racemic mixture is appropriate for applications where stereochemistry is irrelevant (e.g., achiral transformations, non-stereospecific coupling reactions) or when a cost-effective starting material is prioritized. The enantiopure forms are essential for asymmetric synthesis, chiral ligand preparation, and stereospecific drug candidate development where enantiomeric purity directly influences biological activity [3].

Chiral Synthesis Stereochemistry Asymmetric Catalysis

Validated Application Scenarios for 3-(Trifluoromethoxy)pyrrolidine hydrochloride Based on Quantified Differentiation


Fragment-Based Drug Discovery: Lipophilicity-Matched Building Block Selection

With a cLogP of 0.8, 3-(trifluoromethoxy)pyrrolidine hydrochloride occupies an optimal lipophilicity range for fragment-based screening (preferred cLogP 0–3) while providing the metabolic stability advantages of fluorine incorporation. Its lower lipophilicity relative to -CF₃ analogs reduces non-specific binding, making it suitable for fragment libraries where promiscuous binding due to excessive logP must be minimized [1][2].

Aqueous-Phase Synthetic Transformations Requiring High Solubility

The hydrochloride salt form enables direct use in aqueous reaction conditions without additional neutralization steps, streamlining amide coupling, reductive amination, and Suzuki-Miyaura cross-coupling reactions that are compatible with water-miscible solvent systems. This solubility advantage reduces or eliminates the need for organic co-solvents that might interfere with sensitive catalytic cycles [3][4].

Antiviral Drug Candidate Synthesis: Mᵖʳᵒ Inhibitor Fragment Elaboration

Trifluoromethoxy proline and pyrrolidine derivatives have been evaluated as key fragments in the development of SARS-CoV-2 Mᵖʳᵒ (main protease) inhibitors, with synthesis and scale-up to multikilogram quantities reported in the literature [5]. 3-(Trifluoromethoxy)pyrrolidine hydrochloride serves as a structurally analogous building block for medicinal chemists pursuing antiviral programs targeting viral proteases or other fluorinated heterocyclic inhibitors [5].

Agrochemical Intermediate Synthesis: Fluorinated Pyrrolidine Scaffold Integration

The compound‘s trifluoromethoxy-pyrrolidine core functions as a versatile fluorinated building block in agrochemical development, where incorporation of -OCF₃ groups enhances metabolic stability against environmental degradation and improves target-site bioavailability [6]. The hydrochloride salt form facilitates straightforward handling and purification in multi-step synthetic sequences common to agrochemical process chemistry [6].

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